Characteristic [Aryl SO]⁺ Fragmentation: Distinguishing 2-Chloroethyl Aryl Sulfones from Alternative Alkyl Aryl Sulfones by Mass Spectrometry
Mass spectrometric analysis of 2‑chloroethyl aryl sulfones reveals a characteristic [aryl SO]⁺ ion that arises from competitive alkyl migration to the electron‑deficient oxygen atom [1]. This fragmentation pattern distinguishes the 2‑chloroethyl subclass from other aryl sulfones, where aryl migration or alternative pathways may dominate. The presence of the 3‑trifluoromethyl substituent on the phenyl ring does not suppress this diagnostic ion; rather, the [aryl SO]⁺ fragment retains the trifluoromethylphenyl moiety, providing a unique mass‑to‑charge signature for unambiguous identity confirmation.
| Evidence Dimension | Mass spectrometric fragmentation pathway (diagnostic ion formation) |
|---|---|
| Target Compound Data | [3‑(trifluoromethyl)phenyl SO]⁺ ion observed |
| Comparator Or Baseline | Other aryl sulfones lacking the 2‑chloroethyl moiety (e.g., methyl aryl sulfones, benzyl aryl sulfones) |
| Quantified Difference | Presence of [aryl SO]⁺ ion diagnostic of 2‑chloroethyl aryl sulfone subclass; exact abundance ratio versus alternative pathways not quantified in cited study. |
| Conditions | Electron impact mass spectrometry (EIMS) conditions as described by Soothill and Williams, 1972 |
Why This Matters
This characteristic fragmentation provides a rapid, instrument‑based identity confirmation that distinguishes 2‑chloroethyl aryl sulfones from other aryl sulfone analogs, supporting quality control and reducing the risk of mis‑identification in procurement.
- [1] Soothill RJ, Williams LR. Valency changes of sulphur in the mass spectra of sulphones. Organic Mass Spectrometry. 1972;6(2):141-150. View Source
